molecular formula C12H10N2 B14298420 3-Ethenyl-2,2'-bipyridine CAS No. 115013-70-2

3-Ethenyl-2,2'-bipyridine

Cat. No.: B14298420
CAS No.: 115013-70-2
M. Wt: 182.22 g/mol
InChI Key: GCXGHQXLQHQRSG-UHFFFAOYSA-N
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Description

3-Ethenyl-2,2'-bipyridine is a functionalized derivative of 2,2'-bipyridine, one of the most fundamental and widely used chelating ligands in coordination chemistry and organometallic chemistry . The ethenyl (vinyl) substituent at the 3-position provides a reactive handle for further chemical modification, polymerization, or attachment to surfaces and other molecules, making this compound a valuable building block for constructing sophisticated supramolecular architectures and advanced functional materials . In research, this compound primarily serves as a precursor for creating complex ligands and metal-organic complexes. Its core 2,2'-bipyridine unit is a bidentate ligand that strongly coordinates with a wide range of metal ions—including Ru(II), Rh(III), Au(III), Cu(II), Fe(II), and Zn(II)—to form stable complexes with diverse photophysical and electrochemical properties . The ethenyl group can participate in reactions such as polymerization or Heck-type cross-couplings, allowing for the incorporation of metal-chelation sites into polymers, peptides, or onto solid supports . This is particularly valuable in the development of chemically modified electrodes, molecular sensors, and catalytic systems . The specific placement of the ethenyl group at the 3-position is significant, as substitutions at different positions on the bipyridine ring can dramatically influence a ligand's steric profile, electronic properties, and ultimately, its coordination behavior with metal centers . Researchers can leverage this functionalization to tune the characteristics of the resulting metal complexes for targeted applications. These applications span multiple fields, including the study of solar energy conversion and photoluminescent materials inspired by tris(2,2'-bipyridyl)ruthenium(II) complexes , the design of novel homogeneous catalysts for organic synthesis , and the development of therapeutic agents, as certain bipyridine derivatives have demonstrated potent anticancer and antimicrobial activities in preclinical studies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115013-70-2

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

3-ethenyl-2-pyridin-2-ylpyridine

InChI

InChI=1S/C12H10N2/c1-2-10-6-5-9-14-12(10)11-7-3-4-8-13-11/h2-9H,1H2

InChI Key

GCXGHQXLQHQRSG-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(N=CC=C1)C2=CC=CC=N2

Origin of Product

United States

Applications of 3 Ethenyl 2,2 Bipyridine Complexes in Advanced Materials Science

Optoelectronic Materials

The unique electronic and photophysical properties of 3-ethenyl-2,2'-bipyridine complexes make them highly suitable for use in optoelectronic materials, where the conversion between light and electrical energy is paramount.

Heteroleptic cationic Iridium(III) complexes have garnered significant attention for their use as emissive materials in organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LEECs). acs.org The ability to tune their phosphorescence across the visible spectrum through ligand modification is a key advantage. acs.org In this context, this compound can be incorporated as a ligand to influence the photophysical properties of the complex. For instance, iridium complexes bearing electron-withdrawing groups on the cyclometallating ligands and 4,4′-di-tert-butyl-2,2′-bipyridine as the ancillary ligand have been shown to be bright emitters with high photoluminescence quantum yields (ΦPL = 45–66%) and microsecond excited-state lifetimes. acs.org While this specific study does not use this compound, the principles of ligand modification to tune emissive properties are directly applicable. The vinyl group on the bipyridine could be used to further modify the electronic properties or to anchor the complex within a polymer matrix in a device.

In the realm of photovoltaic cells, ruthenium(II) complexes are workhorse photosensitizers. The strategic design of ligands to enhance light-harvesting capabilities is crucial for improving device efficiency. wiley.com Extending the π-conjugation of the bipyridine ligands is a common strategy to increase molar extinction coefficients and red-shift absorption spectra. wiley.comuni.edu A ruthenium complex incorporating a 4,4'-di-(2-(2-pyridyl)ethenyl)-2,2'-bipyridine ligand, which has a similar extended π-system to what could be achieved with this compound, was designed to enhance light absorption. uni.edu The vinyl group in this compound offers a direct route to create such extended conjugated systems, potentially leading to more efficient light-harvesting in photovoltaic devices.

Dye-sensitized solar cells (DSSCs) represent a promising photovoltaic technology, and ruthenium(II) polypyridyl complexes are among the most successful sensitizers. mdpi.com The efficiency of a DSSC is heavily dependent on the properties of the dye, including its light absorption spectrum, excited-state lifetime, and the efficiency of electron injection into the semiconductor's conduction band.

The introduction of an ethenyl group at the 3-position of a 2,2'-bipyridine (B1663995) ligand in a ruthenium sensitizer (B1316253) can have several beneficial effects. Extending the π-conjugation of the ligand system can lead to a higher molar extinction coefficient and a broader absorption spectrum, allowing for the harvesting of a larger portion of the solar spectrum. wiley.comacs.org For example, a study on organic dyes showed that inserting an ethene group to extend molecular conjugation resulted in a higher photocurrent and an improved power conversion efficiency from 8.27% to 8.54%. acs.org

Furthermore, the vinyl group can serve as an anchor for further functionalization, allowing for the attachment of other groups to fine-tune the dye's properties or improve its stability. researchgate.net The stability of the dye is a critical factor for the long-term performance of DSSCs. Research has shown that the choice of ligands can significantly impact the thermal stability of the sensitizer. researchgate.net While not directly involving this compound, studies on similar systems highlight the importance of ligand design. For instance, using 2,2'-bipyridine as an electrolyte additive was found to reduce the thermal degradation of the standard N719 dye compared to the commonly used 4-tert-butylpyridine. researchgate.net

Table 1: Performance of DSSCs with Conjugation-Extended Dyes

Sensitizer Jsc (mA cm⁻²) Voc (V) FF PCE (%) Reference
AZ6 (reference) - - - 8.27 acs.org
A10 (ethene inserted) 18.81 - - 8.54 acs.org
A6 (ethene with D-π-A) - - - 7.91 acs.org
K77 - - - >10.5 wiley.com
SJW-E1 21.6 - - 9.02 wiley.com

This table is for illustrative purposes and includes data from various dye systems with extended conjugation to highlight the potential benefits of a this compound-based sensitizer.

Complexes of this compound are valuable as luminescent materials and photosensitizers due to their tunable photophysical properties. cardiff.ac.uk The vinyl group can be used to incorporate the complex into a polymer chain, leading to the creation of luminescent polymers. This is exemplified by rhenium(I) complexes such as [Re(5,5'-diethynyl-bpy)(CO)₃Cl], where the ethynyl (B1212043) groups facilitate cross-linking via click chemistry. A similar strategy could be employed with this compound through polymerization of the vinyl group.

The core 2,2'-bipyridine ligand is a robust component in the design of luminescent metal complexes, known for its redox stability and the ease with which it can be functionalized. researchgate.net This allows for the fine-tuning of the emission properties of the resulting complexes. cardiff.ac.uk For example, iridium(III) and rhenium(I) complexes are actively being developed as novel phosphorescent materials for applications in bioimaging and OLEDs. cardiff.ac.uk

As photosensitizers, ruthenium(II) polypyridyl complexes are well-studied. acs.org A simple complex like (2,2'-bipyridine)tetracyanoruthenate(II) demonstrates the fundamental photosensitizing ability of this class of compounds. acs.org The introduction of a vinyl group on the bipyridine ligand provides a handle for creating more complex architectures or for attaching the photosensitizer to a substrate, which can be advantageous in various photocatalytic applications. d-nb.infonih.gov

Polymeric Materials and Liquid Crystals

The unique electronic and chelating properties of the bipyridine core, when combined with a polymerizable ethenyl group, make this compound and its derivatives highly valuable building blocks in materials science. These monomers are utilized in the synthesis of advanced functional polymers and are foundational to the development of novel liquid crystalline materials.

Ethenyl-Bipyridine Derivatives as Monomers for Polymerization

The presence of a vinyl group on the bipyridine scaffold allows for its participation in various polymerization reactions, leading to the formation of metallopolymers, functional copolymers, and hybrid materials. The bipyridine unit within the polymer backbone or as a side chain can chelate to metal ions, imparting specific optical, electronic, or catalytic properties to the final material.

One of the key methods for polymerizing ethenyl-bipyridine derivatives is Atom Transfer Radical Polymerization (ATRP). This controlled polymerization technique allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. For instance, a vinylic ruthenium(II) bipyridine complex, Ru(vbpy)(bpy)₂₂, has been successfully homopolymerized using ATRP. upatras.gr This demonstrates the capability of such complexed monomers to undergo controlled polymerization, yielding soluble materials with a high concentration of metal centers. acs.org The use of functional initiators in ATRP opens pathways for further modification of these polymers, such as their integration into block copolymers or for surface grafting applications. upatras.gr

Research has also focused on the copolymerization of ethenyl-bipyridine monomers with other functional monomers to create materials with combined properties. For example, copolymers have been synthesized with monomers known for their electron-transporting (oxadiazole-based) or hole-transporting (carbazole-based) characteristics. upatras.gr The resulting copolymers incorporate the distinct properties of each component, such as the intense optoelectronic characteristics of the [Ru(bpy)₃]²⁺-type complexes and the charge-transporting capabilities of the comonomer. upatras.gracs.org

The polymerization of related vinylpyridine compounds, such as 2-vinylpyridine (B74390) and 4-vinylpyridine, is well-established and provides a basis for understanding the behavior of more complex derivatives. wikipedia.orgmdpi.com These simpler monomers can be polymerized through radical, cationic, or anionic methods and are used in applications like tire-cord binders when copolymerized with styrene (B11656) and butadiene. wikipedia.org The post-polymerization modification of poly(vinylpyridine), such as quaternization, is another strategy to create functional materials. mdpi.com

The synthesis of polymers containing bipyridine units can also be achieved through other methods like Sonogashira–Hagihara coupling polymerization, which has been used to create conjugated polymers from dibromobipyridine monomers. acs.org These varied synthetic approaches highlight the versatility of bipyridine derivatives in creating a wide array of functional polymeric materials.

Table 1: Polymerization of Ethenyl-Bipyridine Derivatives and Related Monomers

Monomer/Complex Polymerization Method Comonomer(s) Key Findings Reference(s)
Ru(vbpy)(bpy)₂₂ Atom Transfer Radical Polymerization (ATRP) None (Homopolymerization) Successful synthesis of a soluble homopolymer with high metal content using a controlled polymerization technique. upatras.gracs.org
Ru(vbpy)(bpy)₂₂ Free Radical Polymerization (FRP) Oxadiazole and Carbazole derivatives Produced soluble copolymers combining the optical properties of the ruthenium complex with electron/hole transporting architectures. upatras.gr
2-Vinylpyridine Radical, Cationic, Anionic Styrene, Butadiene Forms a terpolymer latex used as a tire-cord binder, demonstrating strong bonding to rubber. wikipedia.org
4,4′-dibromo-2,2′-bipyridine Sonogashira–Hagihara Coupling Diethynylbenzene derivatives Resulted in conjugated polymers, with solubility improved by adding alkoxy groups to the comonomer. acs.org
Isoprene Atom Transfer Radical Polymerization (ATRP) None (Homopolymerization) CuBr/2,2'-bipyridine system effectively mediated the polymerization of isoprene. rhhz.net

Liquid Crystalline Behavior of Unsaturated Bipyridyl Derivatives

Unsaturated derivatives of bipyridine are integral to the design of thermotropic liquid crystals, materials that exhibit intermediate phases (mesophases) between the solid and liquid states. The rigid, planar structure of the bipyridine core acts as a mesogenic unit, while the introduction of flexible side chains, often alkoxy groups, promotes the formation of various liquid crystalline phases such as nematic, smectic, and columnar phases. rsc.orgmdpi.com

The molecular structure of these bipyridyl compounds critically influences their mesomorphic properties. For example, liquid-crystalline 3,3′-dimethyl-2,2′-bipyridyl derivatives featuring long 4-(alkoxyphenyl)ethynyl groups at the 5,5′-positions have been shown to exhibit exclusively nematic behavior. tandfonline.com In this series, an increase in the length of the terminal alkyl chain leads to a decrease in the transition temperatures. For instance, the hexyl derivative displays a nematic phase between 145.2°C and 205.0°C, while the hexadecyl derivative's nematic range is lower, from 117.0°C to 126.8°C. tandfonline.com

The relationship between chain length and mesophase type is a recurring theme. In a homologous series of Schiff base/ester liquid crystals with a terminal pyridine (B92270) ring, shorter chain derivatives (e.g., n=6) were found to be purely nematogenic. mdpi.com As the alkoxy chain length increases (n=8 to 14), a smectic A (SmA) phase begins to appear alongside the nematic phase. mdpi.com With a sufficiently long chain (n=16), the material becomes purely smectogenic, exhibiting only a smectic A phase. mdpi.com This demonstrates that longer, more flexible chains promote the higher-ordered layered structure of the smectic phase over the less-ordered nematic phase. mdpi.com

The introduction of heteroatoms like nitrogen into the core structure can enhance molecular dipole moments, which can influence the formation of specific mesophases. ajchem-a.comresearchgate.net Bipyridine derivatives can also be incorporated into more complex systems, such as metal complexes, to create metallomesogens. Lanthanide complexes with 5,5'-diheptadecyl-2,2'-bipyridine (B14212329) have been synthesized, which exhibit nematic mesomorphism and high-efficiency luminescence, combining the properties of liquid crystals with the optical features of the metal ions. researchgate.net

Table 2: Mesomorphic Properties of Unsaturated Bipyridyl Derivatives

Compound/Derivative Class Substituents Mesophase(s) Observed Key Findings on Structure-Property Relationship Reference(s)
5,5'-bis[4-(alkoxyphenyl)ethynyl]-3,3'-dimethyl-2,2'-bipyridyl Hexyl (-C₆H₁₃) Nematic (145.2–205.0°C) All derivatives in the series were exclusively nematic. tandfonline.com
5,5'-bis[4-(alkoxyphenyl)ethynyl]-3,3'-dimethyl-2,2'-bipyridyl Hexadecyl (-C₁₆H₃₃) Nematic (117.0–126.8°C) Increasing the terminal chain length lowered the transition temperatures. tandfonline.com
Pyridyl-based Schiff base/ester (Tn series) n-Hexyloxy (T6) Nematic Shorter chain derivative exhibited a purely nematic phase. mdpi.com
Pyridyl-based Schiff base/ester (Tn series) n-Octyloxy (T8) Smectic A, Nematic Longer chains induce the formation of a smectic phase, reducing the nematic range. mdpi.com
Pyridyl-based Schiff base/ester (Tn series) n-Hexadecyloxy (T16) Smectic A The longest chain derivative was purely smectogenic. mdpi.com
Europium(III) tris(β-diketonate) adduct 5,5'-diheptadecyl-2,2'-bipyridine Nematic The complex combines liquid crystalline behavior with high-efficiency luminescence. researchgate.net

Catalytic Roles of 3 Ethenyl 2,2 Bipyridine Complexes

Homogeneous Catalysis

Complexes of 2,2'-bipyridine (B1663995) and its derivatives are workhorse ligands in homogeneous catalysis, valued for their robust redox stability and ease of functionalization. researchgate.net They form stable complexes with a wide range of transition metals, facilitating numerous chemical transformations. acs.orgnih.gov However, the specific catalytic role of homogeneous 3-ethenyl-2,2'-bipyridine complexes is not extensively documented in dedicated studies. The utility of the ethenyl group is most pronounced when used for heterogenization, which shifts its most significant applications to the realms of photocatalysis and electrocatalysis.

Asymmetric Catalysis with Chiral Ethenyl-Bipyridine Ligands

The development of chiral 2,2'-bipyridine ligands has been a major focus in the field of asymmetric catalysis, with numerous C₂-symmetric and C₁-symmetric variants being designed and synthesized. nih.govchemrxiv.orgrsc.orgresearchgate.net These ligands have proven effective in a variety of enantioselective reactions, including additions of aryl halides to aldehydes and Friedel-Crafts alkylations. nih.govrsc.org The chiral environment is typically introduced at positions ortho to the nitrogen atoms to maximize steric influence on the coordinated metal center. chemrxiv.org Despite the extensive research into chiral bipyridines, the use of a this compound backbone as a primary scaffold for chiral ligands in asymmetric catalysis is not prominently reported in the available scientific literature. The focus has remained on other substitution patterns that more directly impart chirality around the metal center.

Transition Metal-Mediated Transformations (e.g., Carbonylation, Hydroformylation of Alkenes)

Bipyridine-ligated metal complexes are known to be active catalysts for fundamental industrial processes like hydroformylation and carbonylation. For instance, rhodium complexes modified with bipyridine derivatives catalyze the hydroformylation of alkenes to aldehydes, and ruthenium-bipyridine systems can further promote the hydrogenation of these aldehydes to alcohols. researchgate.netcapes.gov.bracs.org Similarly, rhodium and palladium complexes featuring bipyridine ligands are employed in carbonylation reactions, such as the carbonylation of methyl acetate. rsc.org While the general efficacy of bipyridine ligands in these transformations is well-established, specific studies detailing the catalytic activity of complexes bearing the this compound ligand in homogeneous carbonylation or hydroformylation reactions are not widely available.

Cross-Coupling Reactions Facilitated by Ethenyl-Bipyridine Complexes

Palladium and nickel complexes containing bipyridine ligands are frequently used as catalysts in a wide array of cross-coupling reactions, including Suzuki, Negishi, and Heck couplings. mdpi.commdpi.com These reactions are fundamental for the construction of carbon-carbon bonds. The primary role of the bipyridine ligand is to stabilize the metal center in its various oxidation states throughout the catalytic cycle. While the synthesis of substituted bipyridines, including those functionalized at the 3-position, often employs cross-coupling methods, the use of a pre-formed this compound complex as a homogeneous catalyst for such reactions is not a major focus of reported research. researchgate.net The ethenyl group's main utility lies in its potential for polymerization, suggesting that its complexes are more suited for applications as heterogenized or immobilized catalysts rather than as soluble, homogeneous ones.

Photocatalysis and Photoredox Catalysis

The field of photoredox catalysis has been revolutionized by transition metal complexes, particularly those of ruthenium and iridium with polypyridyl ligands like 2,2'-bipyridine. acs.orgnih.govoup.com These complexes can absorb visible light to reach long-lived excited states, enabling them to act as potent single-electron transfer agents. acs.org The functionalization of the bipyridine ligand with an ethenyl group provides a crucial tool for creating advanced photocatalytic systems.

Visible Light-Driven Processes in Organic Synthesis and Energy Conversion

The vinyl group on the bipyridine ligand is ideally suited for polymerization, allowing for the creation of redox-active polymer films. A notable example involves complexes of ruthenium with vinyl-substituted bipyridine ligands, such as [Ru(4-methyl-4'-vinyl-2,2'-bipyridine)₃]²⁺. researchgate.net This complex can be electropolymerized onto electrode surfaces like indium tin oxide (ITO) or platinum. These polymer-modified electrodes are photoactive and can drive electrochemical reactions upon irradiation with visible light. researchgate.net

One significant application is in the photo-assisted reduction of cobalt complexes. Research has demonstrated that electrodes modified with a chiral polymer of [Ru(vbpy)₃]²⁺ (where vbpy is vinyl-bipyridine) can achieve remarkable enantioselectivity in the reduction of a prochiral cobalt complex, with selectivity factors (kΛ/kΔ) as high as 12. researchgate.net This represents one of the highest values of asymmetry reported for such photochemical reactions, highlighting how immobilizing the chiral photocatalyst on an electrode surface can create a highly effective system for asymmetric synthesis. researchgate.net The vinyl group is thus instrumental in transforming a homogeneous catalyst into a recyclable, heterogenized system with enhanced properties.

Catalyst SystemSubstrateApplicationKey FindingCitation
Polymeric [Ru(4-methyl-4'-vinyl-2,2'-bipyridine)₃]²⁺ film on Ni-foam electrodeK₃[Co(ox)₃]Photo-assisted enantioselective reductionHigh enantioselectivity (κ = kΛ/kΔ up to 12) achieved by immobilizing the chiral photocatalyst. researchgate.net

Electrocatalysis

The ethenyl group is a key functional handle for the covalent attachment of molecular catalysts to electrode surfaces, a strategy that is critical for developing stable and efficient electrocatalytic systems. By immobilizing the catalyst, issues of degradation and leaching into the solution can be minimized.

Research has shown that silicon(111) surfaces can be functionalized through the UV-induced attachment of 4-vinyl-2,2'-bipyridyl. rsc.org Once the ligand is anchored to the surface, it can be readily metalated with various metal precursors to form surface-bound molecular catalysts, such as [CpRh(bpy)] and [CpIr(bpy)] complexes. rsc.org This methodology provides a robust platform for studying the behavior of molecular electrocatalysts in a heterogenized environment, for example, in the context of H₂ evolution or CO₂ reduction. rsc.orgsemanticscholar.org

Computational studies have further explored the electronic impact of the vinyl linker, indicating that the conjugation between the bipyridine ring system and the vinyl group can influence the electronic properties and stability of the attached catalyst. rsc.org The electrochemical polymerization of vinylbipyridine metal complexes is another widely used technique to create modified electrodes with catalytic activity for various redox processes. acs.org These polymer films can themselves act as electrocatalysts or serve as a matrix to entrap other catalytic species, demonstrating the versatility of the ethenyl-bipyridine unit in the design of advanced electrochemical interfaces. acs.orgcapes.gov.br

Electrochemical Reduction of Organohalides and Reaction Mechanisms

Complexes of 2,2'-bipyridine and its derivatives are effective catalysts for the electrochemical reduction of organic halides (R-X). This process is valuable for both dehalogenation and the formation of new carbon-carbon bonds. The catalytic cycle typically involves a low-valent metal complex, often nickel or cobalt, which acts as the electron transfer agent.

The general mechanism for the electrocatalytic reduction of organohalides by a nickel-bipyridine complex, for instance, involves the initial reduction of the Ni(II) precursor to a highly reactive Ni(0) species at the electrode surface. This Ni(0) complex then reacts with the organohalide.

Reaction Mechanism:

The reduction of organohalides can proceed through different pathways, often initiated by a Ni(0) complex, such as [Ni(0)(bpy)₂]. Research on nickel(0) complexes with 2,2'-bipyridine (bpy) provides a foundational understanding applicable to its ethenyl derivative. The process generally involves the following steps:

Activation of the Catalyst: A Ni(II) precursor is electrochemically reduced to a catalytically active Ni(0) species. [Ni(II)(bpy)₂]²⁺ + 2e⁻ → [Ni(0)(bpy)₂]

Oxidative Addition: The Ni(0) complex reacts with the organohalide (R-X) in an oxidative addition step to form an organonickel(II) intermediate. [Ni(0)(bpy)₂] + R-X → [R-Ni(II)(X)(bpy)₂]

Further Reaction or Reduction: This intermediate can then undergo further reduction or react with another organohalide molecule, leading to coupling products. For homocoupling, the reaction may proceed as follows: 2[R-Ni(II)(X)(bpy)₂] → R-R + 2[Ni(II)(X)(bpy)₂]

An alternative pathway involves the formation of an organonickel(I) species. Studies using cyclic voltammetry and preparative electrolysis on various alkyl and aryl halides have been crucial in elucidating these mechanisms. lookchem.com For example, zerovalent nickel-2,2'-bipyridine complexes have been shown to be efficient catalysts for the electrochemical homocoupling of ortho-substituted aryl halides. acs.org

The specific reactivity and dominant mechanistic pathway can be influenced by the structure of the organohalide and the reaction conditions. The table below summarizes findings from studies on related bipyridine complexes.

Catalyst SystemSubstrate ExampleProduct TypeMechanistic Feature
Ni(0)-2,2'-bipyridinePropyl iodide, Phenyl bromideHomocouplingInvolves Ni(0) active species and organonickel intermediates. lookchem.com
NiBr₂-bpy / Zn anode2-halopyridinesHomocouplingElectrochemical reaction in an undivided cell. researchgate.net
Co-catalyst / Chiral LigandAryl halidesCross-CouplingSelective cathodic reduction of an aryl cobalt(III) species. chinesechemsoc.org

These studies highlight the versatility of bipyridine-metal complexes in C-C bond formation through the reductive cleavage of carbon-halogen bonds. The principles are directly applicable to complexes of this compound, where the fundamental catalytic cycle remains the same.

Activation of Electrode Surfaces for Specific Catalytic Activities

The ethenyl (or vinyl) group on the this compound ligand is particularly significant for the covalent attachment or electropolymerization of metal complexes onto electrode surfaces. acs.orgrsc.org This immobilization transforms a homogeneous catalyst into a heterogeneous one, offering advantages such as catalyst reusability, prevention of catalyst leaching, and potentially enhanced stability and activity. acs.orgchemrxiv.org

Electropolymerization and Surface Grafting:

The vinyl group allows for the creation of a polymeric film of the metal complex on an electrode surface through electrochemical polymerization. When a potential is applied, the vinyl groups can polymerize, creating a robust, multi-layered catalytic film. For example, rhenium complexes with vinyl-substituted bipyridine ligands have been electropolymerized onto platinum electrodes. acs.org These resulting films were found to be more efficient for the electrochemical reduction of CO₂ than their monomeric counterparts in solution, demonstrating a significant enhancement in catalytic performance upon immobilization. acs.org

Another method involves the direct grafting of the ligand onto a prepared surface. Silicon(111) surfaces, for instance, can be modified by the UV-induced attachment of vinyl-bipyridine ligands. rsc.org Subsequent metallation with metal precursors like rhodium or iridium yields surface-attached molecular catalysts. rsc.org

Impact on Catalysis:

The immobilization of these complexes directly onto an electrode surface has profound effects on their catalytic activity.

Enhanced Efficiency: By confining the catalyst to the electrode surface, mass transport limitations that can hinder homogeneous catalysts are circumvented. The catalytic centers are held in close proximity to the source of electrons, which can lead to higher turnover numbers and efficiency. acs.orgacs.org

Controlled Environment: The electrode surface provides a unique environment that can influence the reaction mechanism and selectivity. The interaction between the immobilized complex and the electrode material can alter the electronic properties of the catalytic center. chemrxiv.org

Stability Challenges: While immobilization can enhance performance, stability can be a concern. Studies have shown that under certain conditions, such as at the highly negative potentials required for some reduction reactions, the organic linker or the entire complex can be lost from the electrode surface. rsc.org Computational studies suggest that the nature of the chemical linkage between the bipyridine unit and the surface is critical for stability. Linkages that maintain electronic conjugation, like a vinyl group, can delocalize electron density upon reduction, which may influence the stability of the surface attachment. rsc.org

The table below summarizes different strategies and outcomes for activating electrode surfaces with vinyl-bipyridine complexes.

LigandMetalElectrodeImmobilization MethodApplicationFinding
4-vinyl-4′-methyl-2,2′-bipyridineRePlatinumElectrochemical PolymerizationCO₂ ReductionPolymerized film showed 20x higher turnover numbers than the monomer in solution. acs.org
4-vinyl-2,2'-bipyridylRh, IrSilicon(111)UV-induced AttachmentGeneral Redox CatalysisComplexes were lost from the surface during cyclic voltammetry at negative potentials. rsc.org
Modified bipyridineRuSnO₂/F (FTO)Covalent AttachmentWater OxidationSurface-bound catalysts demonstrated high stability and thousands of turnovers. nih.gov

Theoretical and Computational Investigations of 3 Ethenyl 2,2 Bipyridine Systems

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure of 2,2'-bipyridine (B1663995) (bpy) and its derivatives, including 3-ethenyl-2,2'-bipyridine. acs.orgethz.chcore.ac.uk These computational studies provide valuable insights into the geometry, molecular orbitals, and redox properties of these compounds, which are crucial for understanding their behavior in various applications, such as in transition metal complexes for catalysis and materials science. acs.orgtandfonline.com

Ground State Geometries and Energetics

DFT calculations are employed to determine the optimized ground-state geometries of this compound and its metal complexes. These calculations can accurately predict bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available. rsc.orgacs.org For instance, in complexes, the geometry around the metal center is often a distorted octahedron. rsc.org The planarity of the bipyridine ligand, including the ethenyl substituent, is a key feature influencing the electronic properties. The diarylethynyl-based structure can be an integral part of the bipyridine π-conjugated network, resulting in a good planar structure. acs.org

The relative stabilities of different conformers or isomers can also be assessed based on their calculated energies. For substituted bipyridine derivatives, the position of the substituent can significantly impact stability, with an often-observed stability order of ortho > para > meta for electron-donating groups. tandfonline.com

Table 1: Selected Calculated Ground State Geometrical Parameters for Bipyridine-based Systems

ParameterValueReference
rsc.orgresearchgate.netdithiino[4,3-b:5,6-b']dipyridine
S−S bond length2.076 Å conicet.gov.ar
C−S−S−C torsion angle22.3° conicet.gov.ar
LZn(bpy)
Zn–N(bpy) bond length1.997(10) Å acs.orgnih.gov
C–N bond length (bpy)1.384(14) Å acs.orgnih.gov
N–Zn–N angle (bpy)86.23(11)° acs.orgnih.gov
[2.2.2-Cryptand-K][LZn(bpy)]
Zn–N(bpy) bond length1.958(3) Å acs.orgnih.gov
C–N bond length (bpy)1.430(4) Å acs.orgnih.gov
N–Zn–N angle (bpy)80.11(6)° acs.orgnih.gov
This table presents a selection of geometrical parameters obtained from DFT calculations for different bipyridine-containing molecular systems, illustrating the impact of the chemical environment on the structure.

Molecular Orbital Analysis (HOMO-LUMO Profiles, Charge Transfer Characteristics)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of this compound systems. acs.orgresearchgate.netlibretexts.org The energy and spatial distribution of these orbitals dictate the molecule's reactivity, optical properties, and charge transfer characteristics. researchgate.netwuxibiology.com

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org In 2,2'-bipyridine and its derivatives, the HOMO is often of σ-symmetry, with significant contributions from the nitrogen lone pairs, while the LUMO is typically a π*-orbital distributed over the pyridine (B92270) rings. researchgate.net The introduction of an ethenyl group at the 3-position is expected to influence the π-system and thus the LUMO profile.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that correlates with the chemical reactivity and the energy of the lowest electronic transitions. researchgate.netwuxibiology.com Substituents on the bipyridine ring can significantly alter this gap; electron-donating groups tend to decrease the gap, while electron-withdrawing groups can increase it. tandfonline.com

In metal complexes, the HOMO and LUMO can have contributions from both the metal d-orbitals and the ligand orbitals. acs.org For instance, the HOMO might be localized on the metal and a cyclometalated ligand, while the LUMO is primarily on the bipyridine ligand. mdpi.com This distribution is key to understanding charge transfer phenomena. mdpi.com

Table 2: Frontier Molecular Orbital (FMO) Analysis of Bipyridine Derivatives

Compound/SystemHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Key CharacteristicsReference
TCCA-0.79Low LUMO energy correlates with high reactivity as a halogenation reagent. wuxibiology.com
DCH0.37Intermediate LUMO energy and reactivity. wuxibiology.com
NCS1.09High LUMO energy and lower reactivity. wuxibiology.com
Pictet-Spengler Intermediate8.1Reactivity gauged by the energy difference between LUMO and HOMO. wuxibiology.com
This table provides examples of how HOMO and LUMO energies, and their gap, are used to predict the chemical reactivity of different systems, including those relevant to the functionalization of bipyridine scaffolds.

Ligand Oxidation Levels and Related Redox Processes

The 2,2'-bipyridine ligand is redox-active and can exist in three different oxidation states: neutral (bpy⁰), radical anion (bpy•⁻), and diamagnetic dianion (bpy²⁻). acs.orgnih.gov DFT calculations are instrumental in elucidating the electronic structure of metal complexes containing bipyridine in these various oxidation levels. acs.orgethz.ch

The oxidation state of the bipyridine ligand directly influences its bonding metrics and electronic properties. acs.org Reduction of the bipyridine ligand involves the population of its π* orbitals (the LUMO). This leads to characteristic changes in bond lengths, such as a shortening of the C-C bond bridging the two pyridine rings and an elongation of the adjacent C-N bonds. acs.org

DFT studies have shown that while neutral bpy⁰ and the radical anion bpy•⁻ are weak π-acceptors, the dianion bpy²⁻ acts as a strong π-donor. acs.orgacs.org These theoretical insights are crucial for interpreting experimental electrochemical data and understanding the role of the bipyridine ligand as an electron reservoir in redox catalysis. ethz.ch

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

Time-Dependent Density Functional Theory (TDDFT) is a widely used computational method to investigate the excited-state properties of molecules, including this compound and its complexes. acs.orguci.eduresearchgate.net It allows for the prediction and analysis of absorption and emission spectra, providing insights into the nature of electronic transitions. nih.govcore.ac.uk

Prediction and Analysis of Absorption and Emission Spectra

TDDFT calculations can predict the vertical excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum of a molecule. tandfonline.comnih.gov These theoretical spectra can be compared with experimental data to assign the observed absorption bands to specific electronic transitions. core.ac.uknih.gov

Similarly, by optimizing the geometry of the lowest excited state (often the lowest triplet state, T₁), TDDFT can be used to predict emission energies. acs.orgsciencepublishinggroup.com The difference between the absorption and emission energies gives the Stokes shift, a key photophysical parameter. chemrxiv.org

The choice of functional and basis set in TDDFT calculations is crucial for obtaining accurate results that agree with experimental observations. tandfonline.comresearchgate.net Solvent effects can also be incorporated into the calculations to provide a more realistic description of the photophysical properties in solution. core.ac.uksciencepublishinggroup.com

Table 3: Predicted Absorption and Emission Properties from TDDFT Calculations

ComplexPredicted Lowest Absorption (nm)Predicted Emission (nm)Experimental Emission (nm)Stokes Shift (cm⁻¹)Reference
ReTPA2 460 (ILCT)--- core.ac.uk
ReTPA-BTD ---- core.ac.uk
Et(2,2) 403 (MLCT)-6228700 chemrxiv.org
(3,3) 402 (MLCT)-6008200 chemrxiv.org
This table showcases the application of TDDFT in predicting the photophysical properties of various bipyridine-containing complexes, highlighting the nature of the transitions and comparing theoretical predictions with experimental data where available.

Characterization of Electronic Transitions (MLCT, LLCT, ICT)

A significant advantage of TDDFT is its ability to characterize the nature of electronic transitions based on the molecular orbitals involved. mdpi.comacs.org In metal complexes of this compound, several types of charge-transfer transitions can occur:

Metal-to-Ligand Charge Transfer (MLCT): This involves the transfer of an electron from a metal-centered d-orbital to a ligand-centered π*-orbital. numberanalytics.com MLCT transitions are common in complexes of transition metals with π-accepting ligands like bipyridine and are often responsible for the strong absorption bands in the visible region. mdpi.comnih.gov

Ligand-to-Ligand Charge Transfer (LLCT): This transition occurs between two different ligands within a complex. For instance, an electron could be excited from an orbital on an ancillary ligand to the π* orbital of the bipyridine ligand. mdpi.com

Intraligand Charge Transfer (ICT): This transition occurs within a single ligand. researchgate.net In substituted bipyridines, an ICT can occur from a donor substituent to the bipyridine ring. core.ac.uk

TDDFT analysis of the molecular orbitals contributing to each excitation provides a detailed picture of the charge redistribution upon photoexcitation, which is fundamental to understanding the photochemistry and photophysics of these systems. mdpi.comacs.org

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), serve as powerful tools for elucidating the intricate reaction mechanisms involving this compound and its derivatives. These theoretical approaches provide detailed insights into the electronic structure and energetic landscape of reactants, intermediates, transition states, and products, which are often difficult to obtain through experimental means alone.

A critical aspect of understanding reaction mechanisms is the characterization of transition states and the calculation of associated energy barriers. libretexts.org Computational strategies often begin by approximating the potential energy surface through a Taylor series expansion to locate minima and transition states. libretexts.org For instance, in the context of organometallic catalysis, DFT calculations have been employed to investigate the dissociation of linkers from silicon surfaces, revealing modest energy barriers for processes like chloride ion release from chlorinated bipyridine systems. rsc.org Specifically, the barrier for the separation of a de-chlorinated bipyridine complex was calculated to be 14.9 kcal mol⁻¹, a value that decreases with more negative electrode potentials. rsc.org

Intrinsic Reaction Coordinate (IRC) calculations are also vital for confirming that a located transition state indeed connects the intended reactants and products. rsc.org Such computational analyses have been applied to understand the stability of various binding motifs of chlorinated bipyridine linkers on silicon surfaces, highlighting how different isomers can lead to varying stabilities and reaction pathways. rsc.org For example, calculations showed that while some reduced chlorinated bipyridine complexes are expected to remain intact, others would likely release a chloride ion, forming a radical linker. rsc.org

The following table summarizes a calculated energy barrier for a dissociation reaction involving a bipyridine derivative:

Reaction StepCalculated Free Energy Barrier (kcal mol⁻¹)Reference
Separation of de-chlorinated bipyridine complex from (CH₃)₃Si)₃Si-14.9 rsc.org

Table 1: Calculated energy barrier for a dissociation step involving a modified bipyridine system.

For example, in cross-electrophile coupling reactions, the choice of ligand can significantly influence selectivity. acs.org Computational and experimental work has shown that for reactions involving α,β-unsaturated ketones and aryl halides, a less sterically demanding ligand like 2,2'-bipyridine can provide better selectivity and yield by minimizing unwanted side reactions such as enone dimerization. acs.org This highlights the subtle interplay between ligand structure and substrate reactivity that can be effectively probed through computational modeling.

Furthermore, mechanistic studies on direct arylation reactions have proposed bimetallic pathways involving two interconnected catalytic cycles. In one proposed system, a palladium/bipyridone system facilitates C-H activation, while a separate palladium/phosphine system is responsible for oxidative addition and reductive elimination. rsc.org Computational chemistry plays a crucial role in validating such complex mechanisms and understanding the transmetalation steps that connect the cycles. rsc.org The ability to computationally screen different ligands, such as those with electron-withdrawing groups, allows for the rational design of more efficient and selective catalysts. rsc.org

Conformational Dynamics and Isomerization Studies

The conformational flexibility of the 2,2'-bipyridine core and the ethenyl substituent in this compound gives rise to complex dynamic behaviors, including isomerization processes that can be investigated computationally and experimentally.

The ethenyl group in this compound and related (aryl)ethenyl-functionalized bipyridyls can undergo photoinduced trans-cis isomerization. rsc.org This process typically occurs upon excitation to a singlet excited state by light absorption, followed by intersystem crossing to a triplet excited state. rsc.org The isomerization of related (aryl)ethenyl-functionalized bipyridyls has been observed upon exposure to 366 nm UV-vis light, leading to a mixture of trans-cis and cis-cis configurations from an initial trans-trans form. rsc.org

Computational methods, such as combined DFT and Time-Dependent DFT (TD-DFT), provide insights into the electronic transitions involved. For a related 4,4'-(aryl)ethenyl functionalized 2,2'-bipyridyl (L1), calculations showed that the main transition is from HOMO-1 to LUMO+1. rsc.org The much lower calculated rotational barrier compared to the excitation energy supports the feasibility of isomerization in the excited state. rsc.org Interestingly, when such ligands are coordinated to a metal center like iridium(III), the isomerization can be restricted to only the trans-cis configuration. rsc.org

The quantum yields for photoisomerization have been determined for related rhenium(I) diimine complexes containing a 4-styrylpyridine (B85998) ligand, which features a similar ethenylpyridine moiety. rsc.org

The rotation around the C-C bond connecting the two pyridine rings in 2,2'-bipyridine derivatives is a key factor in their conformational dynamics and ability to act as chelating ligands. Quantum-chemical calculations have been extensively used to determine the energy differences between the syn (cis) and anti (trans) conformers and the energy barrier for rotation. nih.govresearchgate.net

For the parent 2,2'-bipyridine, computational studies show a strong stabilization of the planar anti conformation, with a second minimum for a non-planar cis conformation. researchgate.net The rotational barrier is influenced by steric repulsion between hydrogen atoms at the 3 and 3' positions and Coulomb repulsion between the nitrogen lone pairs in the planar cis geometry. researchgate.net

Substituents on the bipyridine ring have a significant effect on the rotational barrier. nih.gov Electron-withdrawing or hydrogen-bond donor groups at the 6 and 6' positions can decrease the barrier, while substitution at the 4 and 4' positions tends to increase it. nih.gov Conversely, electron-donating or hydrogen-bond acceptor groups show the opposite effect. nih.gov For a related (aryl)ethenyl-functionalized bipyridyl, the rotational barrier was calculated to be approximately 8 kcal mol⁻¹. rsc.org These computational findings are crucial for designing ligands with specific stereochemical properties for applications in areas like allosteric receptors and asymmetric catalysis. nih.govchemrxiv.org

The following table presents a calculated rotational barrier for a related bipyridine ligand:

LigandCalculated Rotational Barrier (kcal mol⁻¹)Reference
4,4'-(aryl)ethenyl functionalized 2,2'-bipyridyl (L1)~8 rsc.org

Table 2: Calculated rotational barrier for an (aryl)ethenyl-functionalized bipyridyl ligand.

Solvation Effects and Microenvironment Analysis on Spectroscopic Behavior

The spectroscopic properties of this compound and its metal complexes are sensitive to the surrounding solvent and microenvironment. mdpi.com Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a well-documented phenomenon for bipyridine-containing compounds. mdpi.com

Computational methods, often including implicit solvation models, are used to predict and understand these effects. For instance, DFT and TD-DFT calculations on rhenium(I) diimine complexes have shown that including the solvent in the calculations is crucial for achieving good agreement between experimental and calculated ground- and excited-state spectra. researchgate.net The solvent can influence the energies of the molecular orbitals, thereby affecting the absorption and emission wavelengths. deakin.edu.au

In ruthenium(II) tris(bipyridine) complexes, the nature of the solvent can affect the excited-state dynamics. acs.org For derivatives of 3-hydroxy-2,2'-bipyridines, the large Stokes shift observed in solution is indicative of a significant structural difference between the ground and excited states, often involving processes like excited-state intramolecular proton transfer (ESIPT), which is highly sensitive to the solvent environment. chimicatechnoacta.ru Computational studies can model these structural rearrangements and their interaction with solvent molecules to explain the observed spectroscopic behavior. The polarity of the solvent can have a dramatic effect on the electronic spectra of complexes with pyridine-based ligands. mdpi.com

Reactivity and Derivatization Pathways of 3 Ethenyl 2,2 Bipyridine

Reactions at the Ethenyl Moiety

The exocyclic double bond of the ethenyl group is a primary site for various addition and polymerization reactions, enabling the transformation of the monomeric ligand into larger, more complex structures.

Hydrogenation and Other Addition Reactions

The ethenyl group can be readily saturated to an ethyl group through catalytic hydrogenation. While specific studies on 3-ethenyl-2,2'-bipyridine are not abundant, the hydrogenation of substituted pyridines is a well-established process. Catalysts such as platinum(IV) oxide (PtO₂) in acidic media like glacial acetic acid are effective for the reduction of the pyridine (B92270) ring, and similar conditions are expected to reduce the ethenyl double bond. asianpubs.org Rhodium on carbon is another catalyst used for the hydrogenation of substituted pyridines. acs.org

Beyond hydrogenation, the electron-withdrawing nature of the bipyridine ring activates the ethenyl group for nucleophilic conjugate addition (Michael addition). Various nucleophiles, including amines, thiols, and carbanions, can add across the double bond. researchgate.netnih.govmdpi.com For instance, the reaction of 2-vinylpyridine (B74390) with secondary amines in a suitable solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) proceeds efficiently to yield the corresponding aminoethyl-substituted pyridines. researchgate.net Similarly, cobalt-catalyzed addition of styrylboronic acids to 2-vinylpyridine derivatives has been reported to yield 4-phenyl-3-butenyl heteroarenes, demonstrating a pathway for C-C bond formation at the vinyl group. nih.gov

Table 1: Examples of Addition Reactions to Vinylpyridines

Nucleophile/ReagentProduct TypeReference
H₂/Catalyst (e.g., PtO₂, Rh/C)Ethyl-substituted bipyridine asianpubs.orgacs.org
Secondary Amines (e.g., Piperidine)Aminoethyl-substituted bipyridine researchgate.net
Styrylboronic Acid (Co-catalyzed)Phenylbutenyl-substituted bipyridine nih.gov
Organolithium reagentsAlkylated bipyridine nih.gov

Polymerization Potential of the Ethenyl Group

The vinyl group of this compound is amenable to various polymerization techniques, leading to the formation of functional polymers with pendant bipyridine units. These polymers are of significant interest for creating metal-containing materials, catalysts, and functional coatings.

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization method that has been successfully applied to vinyl-bipyridine monomers. upatras.gracs.orgacs.org ATRP allows for the synthesis of well-defined homopolymers and block copolymers with controlled molecular weights and narrow polydispersities. upatras.grmdpi.com These polymers can then be complexed with metal ions, such as ruthenium(II), to create soluble polymeric metal complexes with interesting photophysical and electronic properties. upatras.gracs.org

Ziegler-Natta catalysis, a cornerstone of polyolefin production, can also be employed for the polymerization of α-olefins like this compound. libretexts.orglibretexts.org Catalytic systems based on transition metals like titanium or zirconium, in combination with organoaluminum co-catalysts, facilitate the polymerization. libretexts.orgacs.org The resulting poly(vinylbipyridine) can act as a polymeric ligand, capable of coordinating with various metal centers to form supported catalysts or functional materials. unl.eduresearchgate.net

The incorporation of these bipyridine-containing polymers with metal ions like copper(II), iron(III), or ruthenium(II) leads to the formation of polymer-metal complexes. researchgate.netmdpi.comrsc.orgpku.edu.cn These hybrid materials combine the processability of polymers with the catalytic or photophysical properties of the metal complexes.

Table 2: Polymerization Methods for Vinyl-Bipyridine Derivatives

Polymerization MethodCatalyst/Initiator SystemResulting PolymerReference
Atom Transfer Radical Polymerization (ATRP)Cu(I)Br/2,2'-bipyridine (B1663995) derivativesWell-defined homopolymers and copolymers upatras.gracs.orgacs.orgmdpi.com
Ziegler-Natta PolymerizationTiCl₄/Et₃Al or Metallocene/MAOPoly(vinylbipyridine) libretexts.orglibretexts.orgacs.org
Free-Radical PolymerizationRadical Initiators (e.g., AIBN)Atactic poly(vinylbipyridine) wikipedia.org

Redox Chemistry of the Bipyridine Core

The 2,2'-bipyridine unit is redox-active and can undergo both oxidation and reduction reactions, which modulates its electronic properties and coordination behavior.

Oxidation Reactions (e.g., N-Oxidation, Carboxylic Acid Formation)

The nitrogen atoms of the bipyridine core can be oxidized to form N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxides exhibit altered electronic properties and can serve as versatile intermediates for further functionalization.

The ethenyl substituent can be oxidatively cleaved to a carboxylic acid group. A common method for this transformation is ozonolysis, which involves reacting the alkene with ozone followed by an oxidative workup. unl.edunih.govacs.orgresearchgate.net This reaction would convert this compound into 2,2'-bipyridine-3-carboxylic acid. Alternatively, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium(VI) oxide (CrO₃) in the presence of periodic acid, which are known to oxidize alkyl side chains on pyridine rings to carboxylic acids, could potentially achieve this conversion under vigorous conditions. researchgate.net

Reduction Reactions (e.g., Dihydrobipyridine Derivatives)

The bipyridine ring system can be reduced electrochemically or chemically. Electrochemical reduction of bipyridine complexes often leads to the formation of a radical anion (bpy•⁻) and subsequently a dianion (bpy²⁻), where the added electrons are localized in the π* orbitals of the bipyridine ligand. frontiersin.orgacs.org This process significantly alters the electronic structure and reactivity of the complex.

Catalytic hydrogenation can lead to the saturation of one or both pyridine rings, forming dihydrobipyridine or piperidine (B6355638) derivatives, respectively. asianpubs.org For example, catalytic hydrogenation of pyridine derivatives using PtO₂ in glacial acetic acid can yield piperidine derivatives. asianpubs.org Frustrated Lewis Pair (FLP) catalysts have also been shown to be effective for the metal-free hydrogenation of substituted pyridines to piperidines. researchgate.net

Further Functionalization of the Bipyridine Ring System

Beyond reactions at the ethenyl group, the bipyridine core itself can be further modified to introduce additional functional groups, tuning its steric and electronic properties. This is often achieved through cross-coupling reactions or C-H activation strategies.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for creating new C-C bonds on the bipyridine scaffold. beilstein-journals.orgevitachem.commdpi.comrsc.org These reactions typically require a halogenated bipyridine precursor (e.g., a bromo- or chloro-substituted derivative), which can then be coupled with a variety of organoboron or organotin reagents. For instance, 5-bromo-2,2'-bipyridine (B93308) can undergo Suzuki coupling with boronic acids to introduce aryl or other groups at the 5-position. upatras.gr

Direct C-H activation and functionalization offer a more atom-economical approach to modifying the bipyridine ring, avoiding the need for pre-halogenated substrates. rsc.orgbeilstein-journals.orgrsc.orgbohrium.com Rhodium(III)-catalyzed C-H functionalization of 2,2'-bipyridine derivatives with alkynes has been demonstrated, leading to annulated products. rsc.org Palladium catalysis, often assisted by a directing group or a specialized ligand, can enable the arylation or heteroarylation at specific C-H bonds of the pyridine rings. beilstein-journals.org

Table 3: Methods for Functionalization of the Bipyridine Ring

Reaction TypeCatalyst SystemSubstrate RequirementIntroduced FunctionalityReference
Suzuki-Miyaura CouplingPd catalyst (e.g., Pd(PPh₃)₄)Halogenated bipyridineAryl, heteroaryl, vinyl groups upatras.grmdpi.comrsc.org
Stille CouplingPd catalystHalogenated bipyridineVarious organic groups beilstein-journals.org
C-H Activation/FunctionalizationRh(III) or Pd(II) catalystsUnsubstituted or substituted bipyridineAlkyl, aryl, annulated rings rsc.orgbeilstein-journals.orgbohrium.com
Buchwald-Hartwig AminationPd catalystHalogenated bipyridineAmino groups (leading to diazacarbazoles) beilstein-journals.org

Electrophilic and Nucleophilic Substitution Reactions

The bipyridine ring system is generally susceptible to nucleophilic substitution, particularly when activated by electron-withdrawing groups or by coordination to a metal center. nih.govchemicalbook.com Conversely, direct electrophilic substitution on the pyridine rings is challenging due to their electron-deficient nature.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution (SNAr) reactions are a powerful tool for the functionalization of bipyridines. nih.gov While this compound itself is not highly activated towards SNAr, derivatization to introduce leaving groups or the use of cationic trimethylaminated bipyridines can facilitate these reactions. nih.gov For instance, the displacement of halides or other leaving groups on the bipyridine core by various nucleophiles such as alkoxides, thiolates, and fluoride (B91410) ions allows for the introduction of new functionalities. nih.govacs.org The reactivity of the bipyridine ligand towards nucleophilic attack can be significantly enhanced upon coordination to a metal center, such as Ru(II). chemicalbook.com The positive charge of the metal complex lowers the activation barrier for nucleophilic substitution on coordinated chloro-bipyridines. chemicalbook.com

Electrophilic Substitution:

Direct electrophilic substitution on the pyridine rings of this compound is generally difficult. However, the ethenyl group can undergo electrophilic addition reactions. For example, bromination can introduce bromine atoms across the double bond. Additionally, functionalization of the bipyridine core can be achieved through multi-step sequences that may involve initial oxidation or the introduction of directing groups. vulcanchem.com

C-H Activation and Regioselective Functionalization

C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise inert C-H bonds, offering an atom-economical approach to the synthesis of complex molecules. acs.org In the context of this compound, C-H activation can be directed to either the bipyridine core or the ethenyl group, often with high regioselectivity controlled by the choice of catalyst and directing groups. acs.orgmdpi.comacs.org

Regioselective Functionalization of the Bipyridine Core:

Transition metal-catalyzed C-H activation allows for the regioselective introduction of functional groups at specific positions of the bipyridine ring. beilstein-journals.org For example, palladium-catalyzed C-H arylation of pyridines can be directed to the C3-position using specific ligands. beilstein-journals.org Rollover cyclometalation is another strategy that enables the functionalization of the remote C3-H bond of the pyridine ring in 6-phenyl-2,2'-bipyridine (B1228381) through a sequence of oxidative addition and reductive elimination reactions. mdpi.com

Functionalization of the Ethenyl Group:

The ethenyl group of this compound is susceptible to a variety of transformations. For example, iridium-catalyzed ortho-C–H borylation can be used to introduce boryl groups, which are versatile intermediates for further cross-coupling reactions. acs.org

Reaction TypeReagents and ConditionsProduct
Nucleophilic Aromatic SubstitutionTrimethylaminated bipyridine, TBAF, MeCNFluorinated bipyridine
C-H ArylationPd(OAc)₂, Ligand, Aryl halide3-Aryl-2,2'-bipyridine
C-H Borylation[Ir(OMe)(cod)]₂, Ligand, Diboron reagentBorylated bipyridine
Rollover Cyclometalation[Pt(DMSO)₂(Me)₂], PPh₃, MeI3-Methyl-6-phenyl-2,2'-bipyridine

Ligand Exchange Reactions in Metal Complexes

Metal complexes of this compound can undergo ligand exchange reactions, where the bipyridine ligand or other ancillary ligands are replaced by other coordinating species. acs.orgcmu.edu The lability of ligands in a complex is influenced by several factors, including the nature of the metal ion, the electronic and steric properties of the ligands, and the reaction conditions. acs.org

In gold(I) complexes, for example, ligand scrambling can occur, leading to a redistribution of ligands to form species such as [(NHC)₂Au]⁺ from an initial (NHC)AuBr complex. acs.org The stability of such complexes and their propensity to undergo ligand exchange can be influenced by the solvent, with dry acetonitrile (B52724) (ACN) being a stabilizing solvent that can prevent degradation. acs.org The presence of water can promote ligand scrambling. acs.org

H-D Scrambling in Ethenyl-Bipyridine Metal Complexes

Hydrogen-deuterium (H-D) scrambling in metal complexes containing ethyl or ethenyl-bipyridine ligands provides insight into the mechanisms of C-H bond activation and olefin insertion/elimination processes. capes.gov.br In reactions of ethyl-transition-metal complexes with molecular deuterium (B1214612) (D₂), extensive H-D scrambling is observed not only in the ethyl group but also in the 2,2'-bipyridine ligand itself. capes.gov.br

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation 3-Ethenyl-2,2'-bipyridine Ligands with Tunable Properties

The future of this compound chemistry lies in the ability to meticulously tailor its properties through rational design. By strategically modifying the core structure, researchers can fine-tune the electronic and steric characteristics of the resulting ligands to meet the specific demands of various applications.

A key area of focus is the development of chiral 2,2'-bipyridine (B1663995) ligands for asymmetric catalysis. nih.govchemrxiv.orgresearchgate.net The introduction of chirality into the ligand framework is paramount for controlling the stereochemical outcome of chemical reactions. Future designs will likely incorporate rigid, fused-ring systems and spirocyclic ketal side walls to create well-defined chiral pockets around the metal center. researchgate.netresearchgate.net This approach minimizes steric hindrance near the coordinating nitrogen atoms while providing a robust and tunable chiral environment. researchgate.netresearchgate.net The modular synthesis of such ligands allows for systematic variation of substituents, enabling the optimization of enantioselectivity for specific catalytic transformations. researchgate.net

Another promising direction is the insulation of the π-conjugated system of the bipyridine core. nih.govrsc.org Encapsulating the ligand within a molecular sheath, such as a rotaxane structure made from cyclodextrins, can enhance its photophysical properties. nih.govrsc.org This "insulation" prevents undesirable intermolecular interactions and can lead to improved luminescence and catalytic performance in the solid state. nih.gov The design of such insulated ligands with extended π-conjugation through moieties like oligo(p-phenylene ethynylene) offers a pathway to novel photofunctional materials. nih.gov

Furthermore, the introduction of specific functional groups onto the bipyridine backbone can create ligands with unique binding domains for the self-assembly of complex architectures like coordination polymers. rsc.org For instance, incorporating pyrazinamide (B1679903) groups can lead to the formation of one-dimensional polymeric chains with interesting magnetic properties. rsc.org

Design StrategyTargeted PropertyPotential Application
Introduction of rigid, fused chiral ringsEnhanced enantioselectivityAsymmetric catalysis
π-System insulation (e.g., rotaxanes)Improved solid-state luminescencePhotofunctional materials, OLEDs
Functionalization with specific binding groupsControlled self-assemblyCoordination polymers, MOFs
Extension of π-conjugationRed-shifted absorption/emissionPhotosensitizers, photocatalysis

Expanding Catalytic Applications: New Reaction Pathways and Enantioselective Processes

The this compound framework is a cornerstone for developing novel catalysts. The vinyl group provides a convenient handle for immobilizing catalytic complexes onto solid supports, such as silicon surfaces, which is crucial for creating robust and recyclable catalytic systems. rsc.org Future research will focus on expanding the scope of reactions catalyzed by complexes of this compound and its derivatives, with a particular emphasis on enantioselective transformations. nih.govepfl.ch

One of the most exciting frontiers is the development of highly enantioselective nickel-catalyzed reactions. nih.govresearchgate.net Chiral bipyridine ligands derived from or analogous to this compound have shown great promise in the reductive arylation of aldehydes, providing access to valuable chiral diaryl carbinols with high enantiomeric excess. nih.govresearchgate.net Future work will likely explore the application of these catalysts in a broader range of cross-coupling reactions, aiming for high efficiency and functional group tolerance. nih.gov

Furthermore, the unique electronic properties of bipyridine ligands are being harnessed in photoredox catalysis. acs.org Chiral bipyridine-like structures can act as sensitizers in enantioselective photocycloaddition reactions, demonstrating the potential for light-driven asymmetric synthesis. acs.org The exploration of new reaction pathways, including those that are currently inaccessible with traditional methods, will be a major thrust of future research.

Catalytic SystemReaction TypeResearch Focus
Chiral Ni-bipyridine complexesEnantioselective cross-couplingReductive arylation, functional group tolerance
Chiral bipyridine N-oxidesAsymmetric organocatalysisAllylation of aldehydes
Helical polymer-based catalystsDeracemization-induced enantioselectivityAsymmetric allylation
Photoredox catalystsEnantioselective photocycloadditionsLight-driven C-C bond formation
Rhodium-bipyridine complexesCarbonylation and hydroformylationAcetic acid synthesis, aldehyde production

Advancements in Photofunctional Materials for Sustainable Energy Technologies

Complexes of this compound and its derivatives are prime candidates for the development of advanced photofunctional materials for sustainable energy applications. nih.govepfl.ch Their tunable electronic structures and excellent light-harvesting capabilities make them suitable for use in solar cells, photocatalysis, and light-emitting diodes (LEDs). nih.govepfl.ch

The development of earth-abundant metal complexes with bipyridine-type ligands is a critical step towards sustainable photochemistry. acs.org Molybdenum(0) complexes, for instance, have been shown to mimic the photophysical properties of precious metal complexes like those of osmium and ruthenium, exhibiting deep red emission. acs.org This opens up possibilities for their use in applications such as red-to-blue upconversion, which can enhance the efficiency of solar cells by converting low-energy photons into higher-energy ones. acs.org

Furthermore, the design of photorobust complexes is essential for long-term device stability. acs.org Future work will involve designing ligands that increase the ligand field strength to minimize non-radiative decay pathways and enhance the photoluminescence quantum yield. acs.org

Material TypeApplicationKey Research Goal
Ruthenium-bipyridine complexesDye-sensitized solar cells (DSSCs)Broaden light absorption, improve efficiency
Earth-abundant metal complexes (e.g., Mo(0))Photon upconversion, photocatalysisMimic precious metals, enhance stability
Insulated π-conjugated complexesSolid-state lighting (LEDs)Increase quantum yield, improve longevity
Lanthanide-bipyridine complexesBioimaging, sensorsDevelop luminescent probes for biological targets

Interdisciplinary Research Synergies (e.g., with Nanoscience for Hybrid Materials)

The future impact of this compound will be significantly amplified through collaborations with other scientific disciplines, particularly nanoscience. The vinyl group is an ideal anchor for grafting bipyridine-based molecular complexes onto the surfaces of nanomaterials, creating novel hybrid materials with synergistic properties. rsc.orgnanogune.eu

One promising avenue is the development of catalyst-functionalized semiconductor surfaces. rsc.org By attaching rhodium-bipyridine complexes to silicon surfaces, for example, it is possible to create efficient systems for hydrogen evolution. rsc.org Theoretical studies suggest that the nature of the linkage—whether it is sp², sp³, or sp hybridized—plays a crucial role in the stability and electron transfer dynamics of these hybrid systems. rsc.org

The interface between graphene and bipyridine-based catalysts also presents exciting opportunities. nanogune.eu "Catalysis under cover," where reactions occur in the confined space between a graphene layer and a support material like titanium dioxide, could lead to enhanced reactivity for processes like oxygen dissociation. nanogune.eu Doping the graphene with elements like boron can further tune the catalytic activity of these hybrid interfaces. nanogune.eu

Furthermore, the self-assembly properties of bipyridine ligands can be exploited to create structured nanomaterials. ami.swiss For instance, 2,2'-bipyridine-containing poly(p-phenylene ethynylene)s can form metallo-supramolecular polymers with interesting optical and mechanical properties. ami.swiss The integration of these polymers with cellulose (B213188) nanocrystals or other biomaterials could lead to advanced, stimuli-responsive materials. ami.swiss

Enhanced Computational Modeling and Machine Learning Approaches for Prediction and Discovery

The complexity of designing and optimizing this compound-based systems necessitates the use of advanced computational tools. acs.orgacs.org Density Functional Theory (DFT) and other quantum chemistry methods are becoming indispensable for understanding reaction mechanisms, predicting photophysical properties, and guiding the rational design of new ligands and catalysts. acs.orgacs.org

High-throughput screening, powered by computational chemistry, will accelerate the discovery of new transition-metal complexes with desired properties. acs.org This approach allows for the rapid evaluation of large virtual libraries of ligands, identifying the most promising candidates for experimental synthesis. acs.org

The integration of machine learning (ML) with computational and experimental data is set to revolutionize the field. chemrxiv.organanikovlab.ru ML models, such as Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models, can be trained to predict the properties of new complexes based on their structural features. chemrxiv.org This data-driven approach can uncover complex structure-property relationships that may not be apparent from first-principles calculations alone. chemrxiv.org For example, ML has been successfully used to predict the emission wavelengths of iridium(III) complexes, providing a powerful tool for designing new luminophores. chemrxiv.org

Looking ahead, ML algorithms could be developed to not only predict properties but also to propose novel molecular structures and even entire reaction pathways. ananikovlab.ru This synergy between human intuition, computational chemistry, and artificial intelligence will undoubtedly accelerate the pace of discovery and innovation in the chemistry of this compound and its derivatives. ananikovlab.ru

Q & A

Q. How can researchers optimize the synthesis of 3-ethenyl-2,2'-bipyridine derivatives for reproducibility?

Methodological Answer:

  • Negishi Cross-Coupling is a robust method for synthesizing substituted bipyridines. Use pre-functionalized pyridyl zinc halides (e.g., 3-ethenylpyridine derivatives) and palladium catalysts (e.g., Pd(PPh₃)₄) under anhydrous conditions. Key parameters include:
  • Temperature: 60–80°C in THF or DMF .
  • Stoichiometry: 1:1 molar ratio of coupling partners to minimize byproducts.
  • Purification: Column chromatography (silica gel) or sublimation for high-purity products (>99%) .
    • Alternative Routes: Suzuki or Stille couplings may be used for halogenated precursors, but Negishi offers better functional group tolerance (e.g., alkyne, ester, nitro groups) .

Q. What spectroscopic techniques are critical for characterizing this compound metal complexes?

Methodological Answer:

  • UV-Vis Spectroscopy: Identifies metal-to-ligand charge transfer (MLCT) transitions. For example, Ru(II) complexes show intense absorption bands at 450–500 nm .
  • EPR Spectroscopy: Detects paramagnetic intermediates (e.g., Cu(I/II) or Fe(II/III) states) in catalytic cycles .
  • X-Ray Crystallography: Resolves ligand geometry and metal coordination modes (e.g., cis/trans conformations of bipyridine) .
  • NMR Titration: Quantifies ligand-binding constants (e.g., for Sc(III) or Y(III) complexes) .

Advanced Research Questions

Q. How do substituents on this compound influence the electronic structure of transition metal complexes?

Methodological Answer:

  • DFT Studies: Combine experimental data (e.g., UV-Vis, XAS) with computational models to correlate substituent effects (e.g., electron-withdrawing groups) with metal-centered redox potentials. For example:
  • Methyl groups at the 4,4′-positions stabilize MLCT states in Ru(II) complexes, enhancing photoluminescence quantum yields .
  • Bulky substituents (e.g., triisopropylphenyl) shield reactive intermediates in CO₂ reduction catalysts .
    • Electrochemical Analysis: Cyclic voltammetry reveals shifts in oxidation/reduction potentials (ΔE ~ 50–200 mV per substituent) .

Q. How can researchers resolve contradictions in catalytic activity data for copper–bipyridine water oxidation systems?

Methodological Answer:

  • Controlled Kinetic Studies: Isolate competing pathways (e.g., ligand degradation vs. metal-centered catalysis) using:
  • Operando Spectroscopy: Monitor real-time changes in Cu oxidation states via XANES .
  • Isotopic Labeling: Track O₂ evolution using H₂¹⁸O to confirm catalytic turnover .
    • Ligand Design: Introduce steric hindrance (e.g., 6,6′-dimethyl groups) to suppress side reactions. For example, Cp*₂Yb(6,6′-dimethyl-bpy) shows enhanced stability in alkaline media .

Q. What strategies improve the stability of 2,2'-bipyridine-based electrocatalysts for hydrogen evolution?

Methodological Answer:

  • Acid Selection: Strong acids (e.g., HBF₄, TsOH) enhance proton-coupled electron transfer (PCET) but may degrade ligands. Optimize acid concentration (0.1–1.0 M) to balance activity and stability .
  • Hybrid Materials: Immobilize complexes on conductive supports (e.g., carbon nanotubes) to prevent aggregation. Fe(II)-EDTA-bipyridine hybrids, for instance, retain >90% activity after 50 cycles .

Key Research Findings

  • Electronic Tuning: Substituents at the 4,4′-positions of bipyridine ligands modulate MLCT lifetimes by 2–3 orders of magnitude .
  • Catalytic Stability: Bulky ligands (e.g., 6,6′-dimethyl-bpy) reduce decomposition rates by 50% in harsh electrochemical conditions .
  • Synthetic Scalability: Negishi coupling achieves gram-scale synthesis of 5-methyl-2,2'-bipyridine with >90% purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.